6-Ethyl-3-methylquinoline-2-thiol
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Overview
Description
6-Ethyl-3-methylquinoline-2-thiol is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry. This compound features a quinoline core with ethyl and methyl substituents at the 6th and 3rd positions, respectively, and a thiol group at the 2nd position. The presence of the thiol group imparts unique chemical properties to the compound, making it a valuable entity in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-3-methylquinoline-2-thiol can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with aldehydes under acidic conditions. For instance, the reaction of 2-ethyl-3-methylquinoline with thiourea in the presence of an acid catalyst can yield the desired thiol derivative . Another method involves the use of microwave irradiation to facilitate the cyclization process, which can significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of environmentally friendly catalysts and green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-3-methylquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding quinoline derivative without the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Quinoline derivatives.
Substitution: Thioethers, sulfonamides.
Scientific Research Applications
6-Ethyl-3-methylquinoline-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethyl-3-methylquinoline-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects. The quinoline core can also participate in π-π stacking interactions with nucleic acids, potentially affecting DNA and RNA functions .
Comparison with Similar Compounds
2-Methylquinoline: Lacks the ethyl and thiol substituents, resulting in different chemical properties and reactivity.
6-Ethylquinoline: Lacks the methyl and thiol substituents, affecting its biological activity and applications.
3-Methylquinoline: Lacks the ethyl and thiol substituents, leading to different chemical behavior.
Uniqueness: 6-Ethyl-3-methylquinoline-2-thiol is unique due to the presence of both ethyl and methyl groups along with the thiol group. This combination of substituents imparts distinct chemical properties, making it a versatile compound in various chemical reactions and applications .
Properties
Molecular Formula |
C12H13NS |
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Molecular Weight |
203.31 g/mol |
IUPAC Name |
6-ethyl-3-methyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C12H13NS/c1-3-9-4-5-11-10(7-9)6-8(2)12(14)13-11/h4-7H,3H2,1-2H3,(H,13,14) |
InChI Key |
NSOIPTWILUENHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=S)C(=C2)C |
Origin of Product |
United States |
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